molecular formula C18H39O2Si B14503462 CID 21425825

CID 21425825

Cat. No.: B14503462
M. Wt: 315.6 g/mol
InChI Key: GXCHJUJMYSMUGD-UHFFFAOYSA-N
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Description

CID 21425825 (Chemical Identifier in PubChem) is a compound referenced in the context of vacuum-distilled fractions of an essential oil (CIEO) and characterized via GC-MS . Its chemical structure (Figure 1A) and mass spectrum (Figure 1D) suggest it belongs to a class of oxygenated terpenoids or aromatic derivatives, given the chromatographic and spectral profiling methods used .

Properties

Molecular Formula

C18H39O2Si

Molecular Weight

315.6 g/mol

InChI

InChI=1S/C18H39O2Si/c1-4-7-9-11-13-15-17-19-21(6-3)20-18-16-14-12-10-8-5-2/h4-18H2,1-3H3

InChI Key

GXCHJUJMYSMUGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO[Si](CC)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[bis(octyloxy)]silane typically involves the reaction of ethylsilane with octanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this process include acids or bases that facilitate the substitution reaction .

Industrial Production Methods: On an industrial scale, the production of Ethyl[bis(octyloxy)]silane involves continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl[bis(octyloxy)]silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl[bis(octyloxy)]silane involves the hydrolysis of the silane to form silanols, which then react with surface hydroxyl groups to form strong Si-O-Si linkages. This process is facilitated by the presence of water or moisture on the surface. The resulting siloxane network provides enhanced adhesion and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 21425825 with structurally or functionally analogous compounds based on PubChem entries and experimental data from referenced studies.

Table 1: Key Properties of this compound and Similar Compounds

Compound CID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (LogS) Bioactivity/Applications Source
21425825 Not reported Not reported Likely terpenoid Not reported Essential oil component
101283546 C₃₇H₅₈N₂O₈ 674.87 Macrocyclic lactone -3.21 (ESOL) Cytotoxic (oscillatoxin D)
185389 C₃₈H₆₀N₂O₈ 688.90 Methylated lactone -3.45 (ESOL) Antifungal, marine toxin
57416287 C₇H₁₄N₂O 142.20 Piperazine derivative 0.61 mol/L Synthetic intermediate
2049887 C₇H₅FN₂S 168.19 Thiazole ring 0.00148 mol/L Antimicrobial agent

Structural and Functional Comparisons

Oscillatoxin Derivatives (CID 101283546, 185389) Structural Similarity: Unlike this compound (terpenoid-like), oscillatoxins are macrocyclic lactones with extended alkyl chains and nitrogen/oxygen heteroatoms . Functional Contrast: Oscillatoxins exhibit cytotoxicity and antifungal activity, while this compound’s role in essential oils suggests antioxidative or aromatic properties .

Piperazine Derivatives (CID 57416287)

  • Synthetic Utility : CID 57416287 is a piperazine-based intermediate used in drug synthesis (e.g., antipsychotics), whereas this compound is naturally occurring .
  • Polarity : The piperazine derivative’s higher solubility (0.61 mol/L) contrasts with this compound’s likely lipophilic nature, inferred from its presence in essential oil fractions .

Thiazole Derivatives (CID 2049887)

  • Bioactivity : CID 2049887 shows antimicrobial activity due to its thiazole ring and fluorine substituent, a feature absent in this compound .
  • Synthetic Pathways : CID 2049887 is synthesized via bromination and thiourea reactions, whereas this compound is isolated via vacuum distillation .

Methodological Considerations

  • Analytical Techniques : this compound was characterized using GC-MS, while oscillatoxins and synthetic analogs relied on NMR and LC-MS for structural elucidation .
  • Data Limitations : Direct comparisons are hindered by incomplete physicochemical data for this compound, highlighting the need for additional studies (e.g., elemental analysis, X-ray crystallography) .

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